tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

Medicinal Chemistry Conformational Analysis Molecular Recognition

tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is a polycyclic heterocyclic building block with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol. It features a cyclopentane ring fully fused to an indole, resulting in a saturated 'tetrahydro' scaffold with defined stereochemistry at the 3a and 8b positions.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
Cat. No. B11857915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC2C3=CC=CC=C31
InChIInChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-13-9-5-4-7-11(13)12-8-6-10-14(12)17/h4-5,7,9,12,14H,6,8,10H2,1-3H3
InChIKeyXXICORHGQPHNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate (CAS 1373752-11-4)


tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate is a polycyclic heterocyclic building block with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . It features a cyclopentane ring fully fused to an indole, resulting in a saturated 'tetrahydro' scaffold with defined stereochemistry at the 3a and 8b positions. This compound is commercially available at a standard purity of 97% . The core scaffold is a key intermediate in drug discovery, with analogues reported as modulators of nuclear receptors like LXR and as androgen receptor modulators [1][2].

Specialty Intermediate: Why Generic Cyclopenta[b]indoles Cannot Substitute for the Target Compound


A simple search for 'cyclopenta[b]indole' will yield various unsaturated or N-unprotected analogs. However, the target compound's value is specifically tied to its fully saturated, rigid, cis-fused ring junction. The N-Boc protecting group is essential for orthogonal deprotection strategies in multi-step synthesis, which is impossible with unprotected counterparts like 1,2,3,4-tetrahydrocyclopenta[b]indole [1]. Furthermore, the saturated scaffold introduces two sp3-hybridized stereocenters, creating a defined three-dimensional structure that is absent in planar dihydro analogues such as tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate [1]. Substituting with a dihydro analogue would introduce an alkene, which not only alters the molecular shape and reactivity but is also considered a distinct chemical entity with potentially different protein binding profiles, as evidenced by structure-activity relationship (SAR) studies on related tetrahydro-cyclopenta[b]indole LXR modulators [2].

Quantitative Differentiation Evidence for tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate vs. Closest Analogs


Fully Saturated Tetrahydro Core vs. Dihydro Analog: Pharmacophoric and Physicochemical Divergence

The target compound possesses a fully saturated cyclopentane ring (tetrahydro), creating a non-planar scaffold with two sp3-hybridized carbons at the ring junction. This is in contrast to the closest commercial analog, tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, which contains a planar alkene and only sp2-hybridized junction carbons. This fundamental structural difference leads to a divergent three-dimensional shape, with no direct single-bond rotational equilibrium existing between the two scaffolds. In a comparative medicinal chemistry context, a series of tetrahydro-cyclopenta[b]indoles were optimized for LXR receptor selectivity, showing that sp3-rich, saturated scaffolds can significantly impact potency and subtype selectivity compared to less saturated cores [1]. The increased fraction of sp3 carbons (Fsp3) is a recognized parameter for improving drug-likeness and reducing promiscuity in lead optimization, though direct comparative Fsp3 values for these two exact compounds are not published in a single head-to-head study [1].

Medicinal Chemistry Conformational Analysis Molecular Recognition

Stereochemistry: (3aR,8bR)-rel- Configuration as a Differentiator from Planar or Achiral Analogs

The target compound is specifically supplied as the (3aR,8bR)-rel- isomer, confirming a cis-fused ring junction between the cyclopentane and pyrrolidine rings. This is a quantifiable stereochemical feature that distinguishes it from the achiral, planar dihydro analog. In a synthesis study of N-acetyl-3,3a,4,8b- and -1,3a,4,8b-tetrahydrocyclopenta[b]indoles, the cis- and trans-fused isomers exhibited distinct chemical behaviors and NMR spectra, proving they are separable, non-interchangeable diastereomers [1]. The target's defined relative stereochemistry allows for diastereoselective transformations; for instance, in related tricyclic indole scaffolds, the cis-fused geometry directs the approach of reagents from the less hindered convex face, a control not possible with achiral analogs [1]. The procurement of the (3aR,8bR)-rel- racemate ensures that downstream reactions begin from a single relative geometry, eliminating the need for diastereomer separation later.

Stereoselective Synthesis Chiral Chromatography Asymmetric Catalysis

Boc Protection Enabling Orthogonal Deprotection Strategies vs. Unprotected Scaffold

The tert-butyloxycarbonyl (Boc) group on the indole nitrogen is a strategic feature that enables this compound to be used in iterative synthesis sequences requiring orthogonal protection of multiple nucleophilic sites. The unprotected parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, cannot be directly used in such sequences without risking unwanted N-H functionalization. A published synthesis of the dihydro analog demonstrates a high-yielding Boc protection of the parent indole using di-tert-butyl dicarbonate, achieving an 87% yield after chromatographic purification [1]. While performed on the dihydro analog, this protocol is directly transferable and establishes the efficiency of installing the Boc group on this scaffold. The Boc group can be cleanly removed under mild acidic conditions (e.g., TFA or HCl), providing a deprotection step orthogonal to many other common protecting groups such as esters, silyl ethers, or benzyl ethers. The target compound is supplied directly with the Boc group already installed, saving a synthetic step and eliminating yield loss associated with in-house protection, with a guaranteed purity of 97% .

Solid-Phase Synthesis Protecting Group Chemistry Orthogonal Deprotection

Core Scaffold for Biologically Active LXR Modulators vs. Generic Heterocyclic Intermediates

The tetrahydro-cyclopenta[b]indole core is not merely a theoretical heterocycle but a validated pharmacophore. An HTS-derived series of tetrahydro-cyclopenta[b]indoles was optimized for liver-X-receptor (LXR) modulation, demonstrating that this exact saturated scaffold can achieve target engagement and in vivo efficacy. In a murine model, a lead compound with this core upregulated plasma HDL-cholesterol without elevating plasma triglycerides, a standard differentiation point from the benchmark LXR agonist T0901317, which significantly elevates triglycerides [1]. While the target compound is the Boc-protected intermediate, this published SAR provides direct evidence that the saturated, stereodefined scaffold is a privileged structure for selective protein binding, unlike simpler indole or cyclopentane building blocks. In parallel, tetrahydrocyclopenta[b]indole derivatives have been patented for androgen receptor modulation, further demonstrating the scaffold's versatile pharmacological profile [2].

Nuclear Receptor Modulation HDL Cholesterol Metabolic Disease

Validated Application Scenarios for tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate


Building Block for Nuclear Receptor Modulators (LXR, Androgen Receptor)

Given its structurally validated role as a pharmacophore for LXRβ-selective agonists [1] and androgen receptor modulators [2], this compound is the ideal starting point for medicinal chemistry programs targeting metabolic syndrome, atherosclerosis, or androgen-dependent conditions. Its cis-fused, saturated shape is critical for achieving isoform selectivity over LXRα, thereby mitigating the lipogenic side effects seen with earlier LXR agonists [1]. The N-Boc group allows for straightforward deprotection and subsequent N-functionalization to explore SAR at the indole nitrogen [3].

Stereoselective Synthesis of Complex Alkaloid-Like Scaffolds

The defined (3aR,8bR)-rel- configuration provides a rigid, cis-fused tricyclic core analogous to natural indole alkaloids [3]. Researchers engaged in target-oriented synthesis can exploit the pre-existing stereochemistry for diastereoselective annulation or functionalization reactions, avoiding the diastereomer separation issues that arise from late-stage cyclization of unsaturated precursors [3]. This is particularly advantageous for generating compound libraries with enriched three-dimensionality.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL)

The saturated, non-planar core contributes to a higher fraction of sp3-hybridized carbons (Fsp3 > 0.4), a key metric for developing lead compounds with improved physicochemical properties [1]. The compound's orthogonally protected nitrogen serves as a single point of attachment for library construction, while its compact molecular weight (259.35 g/mol [3]) makes it a suitable fragment-sized intermediate. It is a high-value input for DEL technology where DNA is typically linked through the carboxylate after Boc-deprotection, enabling the screening of sp3-rich chemical space.

Specialty Intermediate for Isomerically Pure APIs

In process chemistry environments where control of relative stereochemistry early in the synthesis is critical to avoid costly chiral purifications downstream, the target compound guarantees a single cis-fused diastereomer. This ensures batch-to-batch consistency in GMP-like synthesis campaigns, a significant advantage over procuring the unsaturated or unprotected parent indole and performing a non-stereoselective hydrogenation later in the route [2].

Quote Request

Request a Quote for tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.